molecular formula C7H3BrF3NO3 B1447395 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene CAS No. 1805525-39-6

1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene

Cat. No.: B1447395
CAS No.: 1805525-39-6
M. Wt: 286 g/mol
InChI Key: RURKKBZTFRPCNJ-UHFFFAOYSA-N
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Description

1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene is a halogenated aromatic compound featuring bromine, fluorine, nitro, and difluoromethoxy substituents.

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(15-7(10)11)5(9)6(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURKKBZTFRPCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of the Aromatic Ring

Fluorination at the 3-position is commonly performed using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents provide mild and selective fluorination, allowing for introduction of fluorine without affecting other sensitive groups.

Bromination at the 1- or 4-Position

Selective bromination is achieved by electrophilic aromatic substitution using bromine in the presence of catalysts like iron(III) bromide or cuprous bromide. The reaction conditions (temperature, solvent, catalyst loading) are optimized to ensure bromination occurs at the desired position without multiple substitutions.

For example, in related compounds such as 1-fluoro-2-bromo-3-nitrobenzene, bromination is performed by mixing the amino-nitrobenzene precursor with concentrated hydrobromic acid and cuprous bromide catalyst, followed by addition of sodium nitrite for diazotization bromination reaction. This method can be adapted for the target compound with suitable modifications.

Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCHF2) is introduced typically by nucleophilic substitution of a suitable leaving group (e.g., chloro or hydroxy) on the aromatic ring with a difluoromethoxy reagent. One common industrial approach involves reaction of the intermediate compound with chlorodifluoromethane in the presence of a base such as potassium carbonate. This reaction forms the difluoromethoxy ether linkage on the aromatic ring.

Purification and Isolation

After each synthetic step, the reaction mixtures are typically subjected to extraction, washing, and concentration steps. Common solvents used include dichloromethane (methylene chloride) for extraction. The crude product is purified by recrystallization or chromatography to achieve high purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Nitration HNO3/H2SO4, low temperature (0–5 °C) Controls regioselectivity, avoids over-nitration
Fluorination Selectfluor or NFSI, mild conditions Selective electrophilic fluorination
Bromination Br2, FeBr3 or CuBr catalyst, room temperature Catalyzed electrophilic substitution, position-selective
Difluoromethoxy introduction Chlorodifluoromethane, K2CO3, aprotic solvent (e.g., DMF) Nucleophilic substitution forming Ar-OCHF2
Purification Extraction (DCM), washing, recrystallization Ensures removal of impurities and solvent residues

Research Findings and Industrial Insights

  • The diazotization bromination method using amino-nitrobenzene precursors catalyzed by cuprous bromide is effective for selective bromination under mild conditions with good yield.
  • Fluorination using Selectfluor provides a safer alternative to harsh fluorinating agents, improving selectivity and minimizing side reactions.
  • Introduction of difluoromethoxy groups via chlorodifluoromethane is a well-established industrial route, often optimized using continuous flow reactors to enhance reaction efficiency and scalability.
  • Control of reaction parameters such as temperature, reagent stoichiometry, and addition rates is critical to prevent side reactions and maximize yield.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Conditions Purpose/Outcome
1. Nitration HNO3/H2SO4, 0–5 °C Introduce nitro group at 2-position
2. Fluorination Selectfluor or NFSI Introduce fluorine at 3-position
3. Bromination Br2, FeBr3 or CuBr catalyst Install bromine at 1- or 4-position
4. Difluoromethoxy introduction Chlorodifluoromethane, K2CO3, DMF Attach difluoromethoxy group
5. Purification Extraction, washing, recrystallization Obtain pure final compound

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C7H3BrF3NO3
Molecular Weight: 267.00 g/mol
Key Functional Groups: Bromine, difluoromethoxy, fluorine, nitro

The unique combination of these functional groups contributes to the compound's reactivity and versatility in synthetic chemistry.

Pharmaceuticals

1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features are particularly valuable in developing drugs targeting conditions such as cancer and cystic fibrosis. The incorporation of polyfluoroalkoxybenzene units enhances the stability and bioavailability of drug candidates.

Case Study: Anticancer Activity
Research has demonstrated that bromine-containing compounds exhibit enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of halogen substituents correlates with increased potency, suggesting that this compound may similarly influence cancer cell viability.

Materials Science

In materials science, this compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance, making it suitable for specialized applications.

Chemical Research

As a building block in organic synthesis, 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene enables the exploration of new reaction mechanisms and the development of novel compounds. It is particularly useful for studying enzyme inhibition and protein-ligand interactions due to its functional groups.

Mechanism of Action

The mechanism of action of 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene in its applications involves its ability to undergo various chemical transformations. In pharmaceuticals, its incorporation into drug molecules can enhance their stability, bioavailability, and efficacy. The molecular targets and pathways involved depend on the specific drug or material being developed .

Comparison with Similar Compounds

The following analysis focuses on structurally related bromo-fluoro-nitrobenzene derivatives, emphasizing substituent positions, functional groups, and physicochemical properties.

Structural Analogs and Substituent Effects

Key analogs include:

Compound Name CAS Number Molecular Formula Substituents (Positions) Purity/State Key References
1-Bromo-2-fluoro-4-nitrobenzene 185331-69-5 C₆H₃BrFNO₂ Br (1), F (2), NO₂ (4) 95% (solid)
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₅BrFNO₃ Br (1), F (3), OCH₃ (2), NO₂ (4) 95%
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 C₇H₃BrF₄O Br (4), F (2), OCF₃ (1) Not specified
1,3-Dibromo-2-fluoro-4-nitrobenzene 1807056-85-4 C₆H₂Br₂FNO₂ Br (1,3), F (2), NO₂ (4) Not specified

Substituent Impact :

  • Electron-withdrawing groups (NO₂, Br): Increase molecular polarity and stability but may reduce solubility in nonpolar solvents. Nitro groups enhance electrophilic substitution reactivity .
  • Alkoxy variations (OCHF₂ vs. OCF₃ vs. OCH₃) : Difluoromethoxy (OCHF₂) offers intermediate electron-withdrawing effects compared to trifluoromethoxy (OCF₃), which is strongly electron-withdrawing, and methoxy (OCH₃), which is electron-donating .
Physical and Chemical Properties
  • Density and State :
    • 1-Bromo-2-fluoro-4-nitrobenzene: Solid with a predicted density of 1.808 g/cm³ .
    • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene: Likely solid (analogous to similar SDS entries) .
  • Thermal Stability : Nitro groups in meta/para positions (e.g., 1-Bromo-2-fluoro-4-nitrobenzene) may reduce thermal stability compared to ortho-substituted derivatives due to steric hindrance .

Biological Activity

1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene (CAS No. 1805502-64-0) is an organic compound notable for its complex structure, which includes bromine, fluorine, and nitro functional groups. These attributes render it a significant intermediate in chemical synthesis and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene is C7H3BrF2NO3. Its structure includes:

  • A bromine atom at the 1-position.
  • A difluoromethoxy group at the 4-position.
  • A nitro group at the 2-position.
  • A fluorine atom at the 3-position.

This specific arrangement contributes to its unique reactivity and biological properties.

The biological activity of 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene primarily stems from its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular targets such as proteins and nucleic acids. Additionally, the halogen atoms (bromine and fluorine) can facilitate halogen bonding, enhancing the compound's binding affinity to specific enzymes or receptors.

Biological Activity Overview

1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene has been studied for its potential in several areas:

1. Enzyme Inhibition
Research indicates that compounds containing halogen substituents can act as potent inhibitors of various enzymes. The presence of bromine and fluorine in this compound may enhance its inhibitory effects on enzymes related to cancer and inflammation pathways.

2. Antimicrobial Properties
Fluorinated compounds have been recognized for their antimicrobial activity. Studies suggest that the introduction of fluorine atoms can increase the lipophilicity of compounds, improving their ability to penetrate microbial membranes.

3. Potential in Drug Development
Due to its structural characteristics, 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene serves as a precursor in synthesizing pharmaceuticals targeting various diseases, including cancer and bacterial infections.

Case Study 1: Inhibition of Histone Deacetylases (HDACs)

A study investigated fluorinated derivatives similar to 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene for their ability to inhibit HDACs. The results indicated that increased fluorination correlated with enhanced potency against HDACs, suggesting a promising avenue for developing HDAC inhibitors based on this compound's structure .

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial efficacy of fluorinated nitroaromatic compounds. The study found that compounds with similar structures demonstrated significant activity against various bacterial strains, highlighting the potential application of 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene in treating infections caused by resistant bacteria .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene:

Study Focus Findings Reference
Enzyme InhibitionPotent inhibition observed in HDAC assays; structure-dependent potency
Antimicrobial ActivitySignificant efficacy against resistant bacterial strains
Drug Development PotentialValuable precursor for synthesizing pharmaceuticals targeting various diseases

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. For example:

  • Step 1 : Bromination at the para position using Br₂/FeBr₃ or CuBr in a polar solvent (e.g., DMF) .
  • Step 2 : Nitro group introduction via nitration (HNO₃/H₂SO₄) at low temperatures (-10°C to 0°C) to avoid decomposition .
  • Step 3 : Difluoromethoxy group installation via nucleophilic substitution (e.g., using ClCF₂O−K⁺ in anhydrous THF) .
    • Optimization : Adjust stoichiometry (1.2–1.5 equiv. brominating agents), solvent polarity (DMF enhances solubility), and reaction time (monitored by TLC/HPLC). Yields improve with inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Key Techniques :

  • ¹⁹F NMR : Distinct signals for CF₂O (δ −110 to −130 ppm) and aromatic F (δ −100 to −120 ppm) .
  • ¹H NMR : Multiplet splitting for aromatic protons (J₃-F ~8–10 Hz, J₄-F ~2–4 Hz) .
  • IR Spectroscopy : Nitro group stretching (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 308 (M⁺) with isotopic patterns for Br .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields when using different nitration protocols?

  • Analysis : Yield discrepancies often stem from competing meta vs. para nitration. For example:

  • Electron-withdrawing groups (e.g., Br) direct nitration to meta positions, but steric hindrance from CF₂O may reduce efficiency .
  • Solution : Use mixed acid systems (e.g., HNO₃/Ac₂O) at controlled temperatures (0–5°C) to favor para nitration. Statistical DOE (Design of Experiments) can optimize reagent ratios .

Q. What strategies mitigate regioselectivity challenges during difluoromethoxy group installation?

  • Approaches :

  • Protective Groups : Temporarily block nitro or bromo sites with trimethylsilyl (TMS) groups to direct CF₂O to desired positions .
  • Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for selective aryl ether formation .
    • Validation : Monitor regiochemistry via NOESY NMR or X-ray crystallography .

Q. How can computational models predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Method :

  • DFT Calculations : Use B3LYP/6-31G* to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-2 due to nitro and Br) .
  • Solvent Modeling : Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., DMSO enhances NAS rates) .
    • Application : Predict activation barriers for SNAr reactions with amines or thiols .

Safety & Handling

Q. What safety precautions are critical when handling this compound?

  • Key Risks :

  • Bromine : Lachrymator; use fume hood and sealed systems .
  • Nitro Group : Thermal instability; avoid heat (>100°C) and reductants .
    • Storage : In amber glass under N₂ at −20°C. Follow SDS guidelines for spill management (e.g., neutralize with NaHCO₃) .

Applications in Drug Discovery

Q. How is this compound used in synthesizing pharmacologically active molecules?

  • Role : Serves as a precursor for:

  • Antimicrobial Agents : Via Suzuki coupling (Pd-catalyzed) with boronic acids to introduce heterocycles .
  • Kinase Inhibitors : Functionalization at C-3 (F) enhances binding to ATP pockets .
    • Case Study : Conversion to 4-difluoromethoxy-3-fluoroaniline intermediates for antitumor candidates .

Data Contradiction & Resolution

Q. How to resolve conflicting HPLC purity reports from different labs?

  • Troubleshooting :

  • Column Variability : Use standardized C18 columns (5 µm, 250 mm) with isocratic elution (70:30 MeCN/H₂O + 0.1% TFA) .
  • Calibration : Validate against certified reference materials (CRMs) for nitroaromatics .

Methodological Tables

Synthetic Step Optimal Conditions Yield Range References
BrominationBr₂ (1.2 equiv.), FeBr₃, DMF, 60°C75–85%
NitrationHNO₃/H₂SO₄, 0°C, 2h60–70%
CF₂O InstallationClCF₂OK, THF, −78°C to RT, 12h50–65%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene
Reactant of Route 2
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1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.